molecular formula C10H8F3NO2 B1468216 4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile CAS No. 853771-93-4

4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile

Cat. No. B1468216
M. Wt: 231.17 g/mol
InChI Key: ODCXKGJQTLIKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile” is a laboratory chemical . It has a molecular weight of 215.17 . The IUPAC name for this compound is [4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for “4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile” is 1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 50-53 degrees Celsius .

Scientific Research Applications

Synthesis Improvement

The synthesis process of compounds related to 4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile, like 4-hydroxy-3-methoxyphenylacetonitrile, has been improved using KF/Al2O3 as a dehydrant. This method is described as simple and economical (Lai Yi-tian, 2012).

Trifluoromethoxylation of Aliphatic Substrates

A new method for trifluoromethoxylation of aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene has been developed. This process forms aliphatic trifluoromethyl ethers and represents the first example of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring (Marrec et al., 2010).

Electron-Withdrawing Properties

The trifluoromethoxy group, akin to 4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile, has been found to exert a strong electron-withdrawing effect, superior to both methoxy and trifluoromethyl groups. This property significantly affects the basicity of arylmetal compounds (Castagnetti & Schlosser, 2002).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-15-8-3-2-7(4-5-14)6-9(8)16-10(11,12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCXKGJQTLIKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.